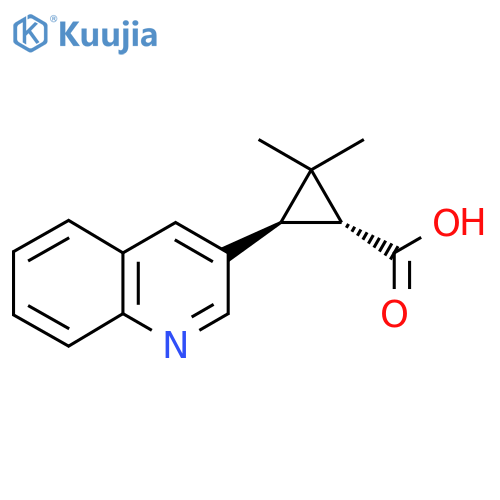

Cas no 2227845-25-0 (rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid)

rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid

- EN300-1785605

- 2227845-25-0

-

- インチ: 1S/C15H15NO2/c1-15(2)12(13(15)14(17)18)10-7-9-5-3-4-6-11(9)16-8-10/h3-8,12-13H,1-2H3,(H,17,18)/t12-,13+/m1/s1

- InChIKey: FUBFPSRJAQCLEQ-OLZOCXBDSA-N

- ほほえんだ: OC([C@@H]1[C@@H](C2C=NC3C=CC=CC=3C=2)C1(C)C)=O

計算された属性

- せいみつぶんしりょう: 241.110278721g/mol

- どういたいしつりょう: 241.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 352

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1785605-0.25g |

rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid |

2227845-25-0 | 0.25g |

$1315.0 | 2023-09-19 | ||

| Enamine | EN300-1785605-5.0g |

rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid |

2227845-25-0 | 5g |

$4143.0 | 2023-06-02 | ||

| Enamine | EN300-1785605-1g |

rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid |

2227845-25-0 | 1g |

$1429.0 | 2023-09-19 | ||

| Enamine | EN300-1785605-10g |

rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid |

2227845-25-0 | 10g |

$6144.0 | 2023-09-19 | ||

| Enamine | EN300-1785605-0.05g |

rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid |

2227845-25-0 | 0.05g |

$1200.0 | 2023-09-19 | ||

| Enamine | EN300-1785605-1.0g |

rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid |

2227845-25-0 | 1g |

$1429.0 | 2023-06-02 | ||

| Enamine | EN300-1785605-5g |

rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid |

2227845-25-0 | 5g |

$4143.0 | 2023-09-19 | ||

| Enamine | EN300-1785605-0.1g |

rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid |

2227845-25-0 | 0.1g |

$1257.0 | 2023-09-19 | ||

| Enamine | EN300-1785605-10.0g |

rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid |

2227845-25-0 | 10g |

$6144.0 | 2023-06-02 | ||

| Enamine | EN300-1785605-0.5g |

rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid |

2227845-25-0 | 0.5g |

$1372.0 | 2023-09-19 |

rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid 関連文献

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acidに関する追加情報

Comprehensive Analysis of rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid (CAS No. 2227845-25-0)

The compound rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid (CAS No. 2227845-25-0) is a chiral cyclopropane derivative with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a quinoline moiety and a cyclopropane ring, makes it a valuable intermediate for drug discovery. Researchers are increasingly interested in this compound due to its stereochemical complexity and potential biological activity, particularly in targeting enzymes or receptors associated with inflammation and metabolic disorders.

In recent years, the demand for chiral building blocks like rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid has surged, driven by advancements in asymmetric synthesis and the need for enantiomerically pure pharmaceuticals. The quinoline scaffold, a common motif in medicinal chemistry, contributes to the compound's versatility, enabling interactions with biological targets such as kinases or G-protein-coupled receptors (GPCRs). This aligns with current trends in precision medicine, where researchers seek structurally diverse compounds to address unmet medical needs.

The synthesis of rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid often involves cyclopropanation strategies, a topic frequently searched in academic databases. Its CAS No. 2227845-25-0 is critical for regulatory documentation and patent applications, emphasizing the importance of accurate chemical identification. Analytical techniques like HPLC and NMR are essential for characterizing its stereoisomers, a common challenge in chiral compound research.

From a commercial perspective, rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid is often discussed in forums focusing on high-value intermediates and custom synthesis. Its potential applications extend to agrochemicals, where cyclopropane derivatives are known for their bioactivity. Environmental stability and biodegradability of such compounds are also trending topics, reflecting growing regulatory and consumer interest in sustainable chemistry.

In conclusion, rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid represents a compelling case study in modern synthetic chemistry. Its combination of a quinoline heterocycle and a strained cyclopropane ring offers rich opportunities for innovation in drug design and material science. As research continues, this compound may unlock new pathways for therapeutic development, particularly in areas like targeted protein degradation or allosteric modulation.

2227845-25-0 (rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid) 関連製品

- 168141-99-9(4-Hydroxyquinoline-2-carbaldehyde)

- 436089-31-5(N-(2-aminophenyl)pyridine-3-carboxamide)

- 1037135-07-1(4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione)

- 911228-95-0(N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide)

- 2168581-59-5(2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid)

- 1365759-12-1(7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2137937-74-5(Pyridine, 3-(4-chloro-2-fluorophenyl)-5-methoxy-)

- 2248368-47-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-butyl-1,3-thiazole-4-carboxylate)

- 1015844-43-5(1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl-acetic Acid)

- 2168164-45-0(2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane)